molecular formula C12H11NO3S B2622300 Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate CAS No. 131786-61-3

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate

Cat. No.: B2622300
CAS No.: 131786-61-3
M. Wt: 249.28
InChI Key: PIMOKRKXBVBGIP-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate is an organic compound that features a thiazole ring, a benzene ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment to Benzene Ring: The thiazole derivative is then coupled with a benzene ring containing a carboxylate group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the thiazole ring can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its thiazole ring is a common motif in many biologically active molecules, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-hydroxy-1,3-thiazol-2-yl)benzenecarboxylate: Lacks the methyl group on the thiazole ring.

    Ethyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate: Has an ethyl ester instead of a methyl ester.

    Methyl 4-(4-amino-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate: Contains an amino group instead of a hydroxyl group.

Uniqueness

Methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzenecarboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the thiazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-hydroxy-5-methyl-1,3-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(14)13-11(17-7)8-3-5-9(6-4-8)12(15)16-2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOKRKXBVBGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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